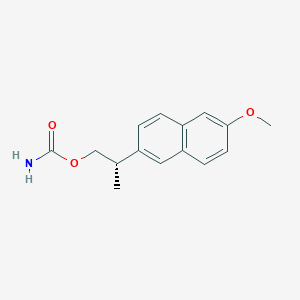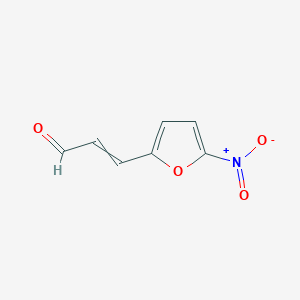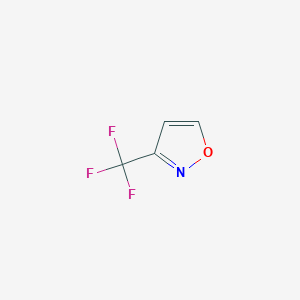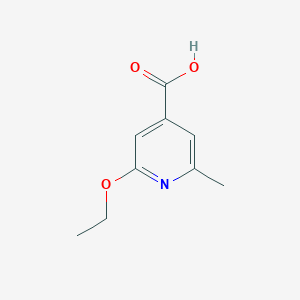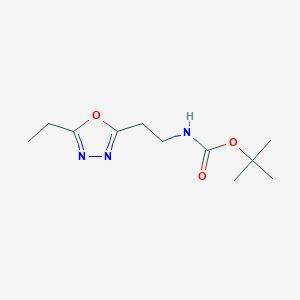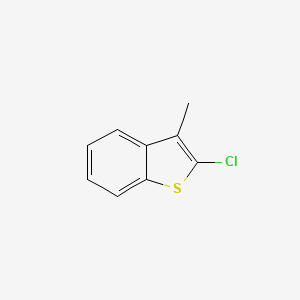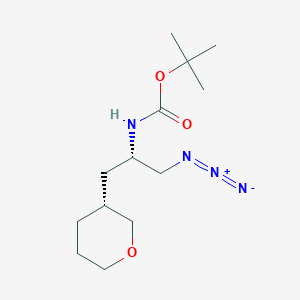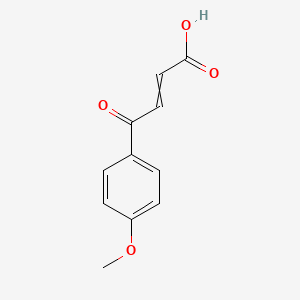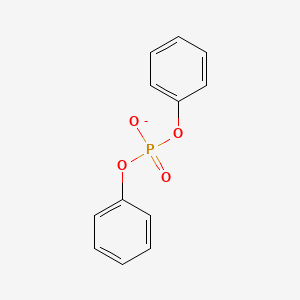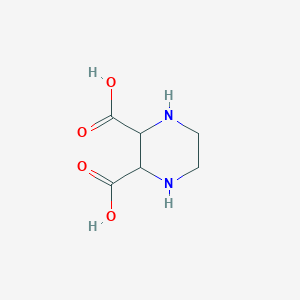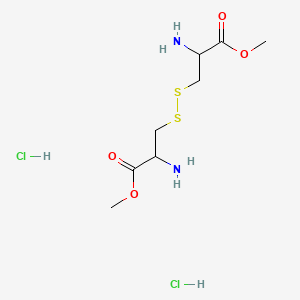
L-Cystine dimethyl ester dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cystine dimethyl ester dihydrochloride is a derivative of the amino acid cystine. It is a white crystalline powder with the molecular formula C8H18Cl2N2O4S2 and a molecular weight of 341.28 g/mol . This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: L-Cystine dimethyl ester dihydrochloride can be synthesized by reacting L-cystine with methanol in the presence of thionyl chloride (SOCl2). The reaction involves the esterification of L-cystine to form dimethyl L-cystinate, which is then converted to its dihydrochloride salt . The reaction conditions typically involve refluxing the mixture at 60°C for several hours .
Industrial Production Methods: In an industrial setting, the production of dimethyl L-cystinate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: L-Cystine dimethyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
科学研究应用
L-Cystine dimethyl ester dihydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of dimethyl L-cystinate dihydrochloride involves its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. The compound undergoes enzymatic conversion to cysteine, which is then used in the synthesis of glutathione . This process helps in maintaining cellular redox balance and protecting cells from oxidative stress .
相似化合物的比较
L-cystine: The parent compound from which dimethyl L-cystinate dihydrochloride is derived.
L-cysteine: A related amino acid that also serves as a precursor for glutathione synthesis.
N-acetylcysteine: A derivative of cysteine used as a mucolytic agent and antioxidant.
Uniqueness: L-Cystine dimethyl ester dihydrochloride is unique due to its dual functionality as both an ester and a disulfide compound. This allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis .
属性
分子式 |
C8H18Cl2N2O4S2 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC 名称 |
methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
InChI 键 |
QKWGUPFPCRKKMQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


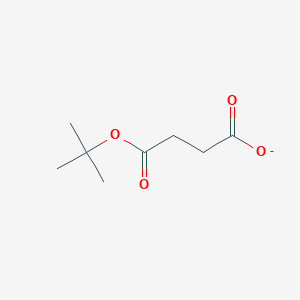
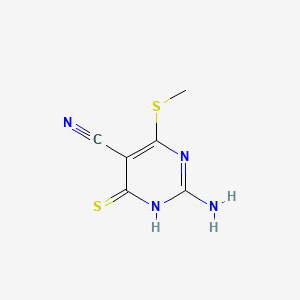
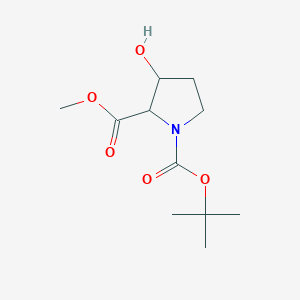
![1-[5-(4-Nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B8813409.png)
